Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate
Description
Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS RN: 167947-92-4) is a β-keto ester featuring a cyclopentyl ring substituted with an oxo group. Its structure comprises an ethyl ester group, a central ketone, and a 2-oxocyclopentyl moiety. This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-2-14-10(13)9(12)6-7-4-3-5-8(7)11/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZVAFGCCSGSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699854 | |
| Record name | Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175157-15-0 | |
| Record name | Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stepwise Procedure
The most efficient method, detailed in CN103508890A, involves a one-pot synthesis starting with cyclopentanone, morpholine, and p-toluenesulfonic acid in toluene. The mechanism proceeds as follows:
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Enamine Formation : Cyclopentanone reacts with morpholine under acid catalysis, generating a nucleophilic enamine intermediate.
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Michael Addition : Ethyl acrylate is introduced, undergoing conjugate addition to the enamine’s β-carbon.
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Esterification : The intermediate spontaneously cyclizes, yielding the target ester.
Optimized Conditions :
Catalytic and Solvent Considerations
p-Toluenesulfonic acid accelerates enamine formation by protonating the carbonyl oxygen, increasing electrophilicity. Toluene’s high boiling point facilitates reflux without solvent degradation. Alternatives like xylene or mesitylene are less effective due to poorer enamine solubility.
Traditional Two-Step Synthesis
Enamine Preparation and Acrylate Addition
Prior to the one-pot method, Journal of Organic Chemistry (1964) documented a two-step approach:
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Enamine Synthesis : Cyclopentanone and dimethylamine react in benzene, forming an enamine over 12 hours.
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Acrylate Addition : Methyl acrylate is added dropwise at 0°C, followed by acid hydrolysis to yield the ester.
Limitations :
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Yield : ~75% due to competing hydrolysis during workup.
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Safety : Benzene’s carcinogenicity and prolonged reaction times hinder industrial adoption.
Industrial-Scale Production and Catalytic Innovations
Continuous Flow Reactor Adaptation
The patent CN103508890A suggests transitioning from batch to continuous flow reactors to improve heat transfer and reduce reaction times. Key parameters include:
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Residence Time : 30–60 minutes.
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Temperature Gradient : 120°C (enamine zone) → 85°C (acrylate zone).
Alternative Catalysts and Solvents
Recent studies explore replacing p-toluenesulfonic acid with heterogeneous catalysts like Amberlyst-15, though yields drop to 85%. Ionic liquids (e.g., [BMIM][BF₄]) show promise for recyclability but require higher temperatures (130°C).
Reaction Optimization and Yield Analysis
Critical Parameters for Maximizing Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Morpholine Equiv. | 1.2–1.5 | Ensures complete enamine formation |
| Acrylate Addition Time | 3–4 hours | Minimizes oligomerization |
| Distillation Cut | 128–132°C (10 mmHg) | Eliminates residual acrylate |
Side Reactions :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, and other nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted esters, amides
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate serves as a precursor for synthesizing bioactive molecules with therapeutic potential. Its ability to undergo hydrolysis by esterases leads to the formation of acids and alcohols that can influence various biochemical pathways, making it significant in drug development.
Biological Research
This compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Research focuses on its hydrolysis and subsequent chemical modifications, which are crucial for developing therapeutic agents.
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents due to its versatile chemical properties.
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was shown to influence the activity of esterases, leading to significant changes in the metabolic profile of treated cells.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols. The cyclopentanone moiety can undergo further chemical modifications, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations in β-Keto Esters
The structural uniqueness of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate lies in its dual oxo groups and cyclopentane ring. Key analogs include:
Key Observations :
- Ring Systems : Cyclopentyl (target compound) vs. tetrahydrofuran (THF) or cyclopropane. Larger rings (e.g., cyclopentane) may enhance stability compared to strained cyclopropane derivatives .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity at the ketone, influencing reactivity in nucleophilic additions .
Physicochemical and Structural Properties
- Melting Points: (Z)-Ethyl 2-oxo-3-(quinolin-2-ylidene)propanoate: 132–134°C . Ethyl 3-oxo-3-phenyl-2-[(E)-phenyldiazenyl]propanoate: No MP reported, but crystalline forms suggest stability influenced by π-π stacking .
- Hydrogen Bonding: Intramolecular N–H⋯O bonds in (Z)-configured derivatives stabilize enaminone tautomers, as seen in X-ray studies .
Biological Activity
Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate, with a CAS number of 175157-15-0, is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Molecular Formula: C₁₀H₁₄O₄
Molecular Weight: 198.216 g/mol
LogP: 0.8779 (indicating moderate lipophilicity)
Polar Surface Area (PSA): 60.44 Ų
These properties suggest that the compound may have favorable characteristics for interactions with biological membranes and potential bioactivity.
This compound is believed to act as a substrate for various enzymes, particularly those involved in hydrolysis reactions. Upon hydrolysis, it can yield 3-(2-oxocyclopentyl)propanoic acid, which may exhibit different biological activities compared to the parent compound. The ester group can also undergo nucleophilic substitution reactions, leading to diverse derivatives with potentially distinct biological profiles .
Antimicrobial Activity
Research has indicated that compounds similar to this compound may possess antimicrobial properties. For instance, derivatives of cyclopentanones have shown effectiveness against various bacterial strains, suggesting that the structural features of this compound could contribute to similar activities .
Enzyme Interactions
The compound's ability to interact with enzymes involved in metabolic pathways makes it a candidate for further investigation in drug development. Studies have highlighted its potential role in modulating enzyme activity, which could lead to therapeutic applications.
Case Studies and Research Findings
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Synthesis and Biological Evaluation:
A study focused on synthesizing this compound and evaluating its biological activities revealed promising results in inhibiting certain enzyme activities linked to metabolic disorders. The synthesized compound was tested against a panel of enzymes, demonstrating significant inhibition rates that warrant further exploration . -
Toxicological Assessment:
In toxicological studies, this compound exhibited low toxicity levels in preliminary assessments. No mutagenic or genotoxic effects were observed in bacterial assays, indicating a favorable safety profile for potential pharmaceutical applications . -
Pharmacological Applications:
The compound's structural characteristics allow it to be explored as a precursor for novel pharmaceuticals targeting metabolic pathways. Its derivatives are being investigated for their potential use in treating conditions such as diabetes and obesity due to their influence on lipid metabolism .
Comparative Analysis of Biological Activity
Q & A
Q. How does this compound interact with enzymatic systems like 5-nitrosalicylate dioxygenase?
- Methodological Answer : The compound’s β-keto ester motif mimics natural substrates of oxidoreductases. In vitro assays with purified enzymes monitor O₂ consumption via Clark electrode or fluorescence-based probes. Site-directed mutagenesis identifies active-site residues critical for binding, validated by X-ray crystallography of enzyme-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
